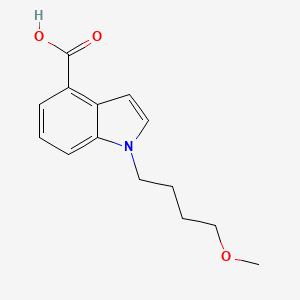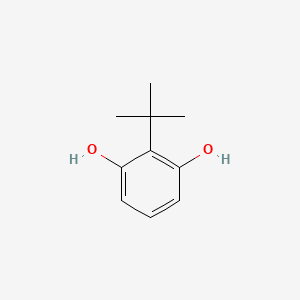
1-(2-Tert-butylphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Tert-butylphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butylphenyl group at the 1-position Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylphenyl)imidazole typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry techniques, such as water as a solvent, can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Tert-butylphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions:
Oxidation: TBHP, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
1-(2-Tert-butylphenyl)imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenyl)imidazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes by binding to the heme iron, thereby affecting the metabolism of various substrates .
Comparison with Similar Compounds
1-Phenylimidazole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-Phenylimidazole: Substitution at the 2-position alters the reactivity and interaction with biological targets.
1-(4-Tert-butylphenyl)imidazole: Substitution at the 4-position of the phenyl ring affects the compound’s overall properties.
Uniqueness: 1-(2-Tert-butylphenyl)imidazole is unique due to the presence of the tert-butyl group at the 2-position of the phenyl ring, which influences its steric and electronic properties. This substitution can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(2-tert-butylphenyl)imidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)11-6-4-5-7-12(11)15-9-8-14-10-15/h4-10H,1-3H3 |
InChI Key |
QFYJIPACYTVONV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)


![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)


![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)
![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)

